Ethyl 2,3-dihydroxybenzoate
Overview
Description
Ethyl 2,3-dihydroxybenzoate is an organic compound with the molecular formula C9H10O4. It is an ester derivative of 2,3-dihydroxybenzoic acid, also known as pyrocatechuic acid. This compound is characterized by the presence of two hydroxyl groups attached to the benzene ring and an ethyl ester group. It is commonly used in various chemical and biological research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
Ethyl 2,3-dihydroxybenzoate primarily targets the 2,3-dihydroxybenzoate-AMP ligase in Bacillus subtilis and Neutrophil gelatinase-associated lipocalin in humans . It also acts as a prolyl hydroxylase enzyme inhibitor . These targets play crucial roles in various biological processes, including ATP-dependent reactions and hypoxia response.
Mode of Action
The compound interacts with its targets by activating the carboxylate group of 2,3-dihydroxybenzoate (DHB) via ATP-dependent PPi exchange reactions, leading to the formation of the acyladenylate . As a prolyl hydroxylase inhibitor, it modulates adaptive responses to hypobaric hypoxia .
Biochemical Pathways
This compound affects several biochemical pathways. It induces neurite outgrowth of PC12 cells via the IGF-1/PI3K/ERK signaling pathway . It also interferes with substrate translocation via a bacterial efflux pump . Furthermore, it is involved in the decarboxylation and carboxylation reactions .
Pharmacokinetics
The pharmacokinetic characteristics of this compound include fast absorption, high systemic clearance, and a short half-life . Its oral bioavailability is 23% . These properties impact the compound’s bioavailability and determine its distribution and elimination in the body.
Result of Action
The compound has been shown to attenuate acute hypobaric hypoxia-mediated vascular leakage in the brain . It effectively scales down hypoxia-induced cerebral edema and downregulates brain NF-κB expression . It also curtails pro-inflammatory cytokines and cell adhesion molecules .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the direction of reversible enzyme catalytic reactions depends on whether catalytic residues at the active center of the enzyme are protonated, which is subjected by the pH . Therefore, the forward and reverse reactions could be separated at different pH values .
Biochemical Analysis
Biochemical Properties
Ethyl 2,3-dihydroxybenzoate plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound is known to interact with enzymes such as prolyl hydroxylase, which is involved in the regulation of hypoxia-inducible factors (HIFs). The interaction between this compound and prolyl hydroxylase leads to the inhibition of the enzyme, thereby stabilizing HIFs and promoting adaptive responses to hypoxia . Additionally, this compound has been shown to interact with metallothioneins, which are proteins involved in metal ion homeostasis and protection against oxidative stress .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. In primary astrocytes, this compound has been found to have a cytoprotective effect against oxidative stress by enhancing the expression of antioxidant enzymes such as superoxide dismutase and glutathione peroxidase . Furthermore, this compound influences cell signaling pathways by modulating the activity of hypoxia-inducible factors, which play a crucial role in cellular responses to low oxygen levels . This compound also affects gene expression by upregulating the expression of genes involved in antioxidant defense and anti-inflammatory responses .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with specific biomolecules and subsequent modulation of their activity. One of the key interactions is with prolyl hydroxylase, where this compound acts as an inhibitor, preventing the hydroxylation of hypoxia-inducible factors and thereby stabilizing them . This stabilization leads to the activation of various genes involved in adaptive responses to hypoxia. Additionally, this compound binds to metallothioneins, enhancing their antioxidant and anti-inflammatory properties . These interactions result in the modulation of cellular metabolism and gene expression, contributing to the compound’s overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound remains stable under inert atmosphere and room temperature conditions . Over time, this compound has been found to maintain its cytoprotective effects in primary astrocytes, with sustained upregulation of antioxidant enzymes and anti-inflammatory proteins . Long-term exposure to this compound in in vitro studies has demonstrated its ability to consistently modulate cellular responses to oxidative stress and hypoxia .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In studies involving Sprague-Dawley rats, administration of this compound at a dosage of 75 mg/kg for three days resulted in significant attenuation of hypoxia-induced cerebral edema and inflammation . Higher doses of this compound have been associated with increased cytoprotective effects, while excessively high doses may lead to potential toxic effects . It is important to determine the optimal dosage to achieve the desired therapeutic effects while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to oxidative stress and hypoxia responses. This compound interacts with prolyl hydroxylase enzymes, which are key regulators of hypoxia-inducible factors . By inhibiting prolyl hydroxylase, this compound stabilizes hypoxia-inducible factors, leading to the activation of genes involved in antioxidant defense and metabolic adaptation to low oxygen levels . Additionally, this compound enhances the activity of metallothioneins, contributing to its overall metabolic effects .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. This compound is known to interact with transporters involved in the uptake and distribution of aromatic esters . The localization and accumulation of this compound within cells are influenced by its interactions with these transporters, which facilitate its movement across cellular membranes and into specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound has been found to localize in the cytoplasm and nucleus of cells, where it interacts with various biomolecules involved in oxidative stress responses and hypoxia adaptation . The targeting of this compound to specific subcellular compartments is facilitated by post-translational modifications and targeting signals that direct its movement within the cell . These localization patterns are essential for the compound’s ability to modulate cellular processes and exert its biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2,3-dihydroxybenzoate can be synthesized through the esterification of 2,3-dihydroxybenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture for several hours to ensure complete conversion. The general reaction is as follows:
2,3-Dihydroxybenzoic acid+EthanolH2SO4Ethyl 2,3-dihydroxybenzoate+Water
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process typically includes the use of high-purity reagents and controlled temperature and pressure conditions to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,3-dihydroxybenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted benzoates depending on the reagents used.
Scientific Research Applications
Ethyl 2,3-dihydroxybenzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential antioxidant properties and its role in biological systems.
Medicine: Investigated for its potential therapeutic effects, including its use as an antimicrobial agent.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Comparison with Similar Compounds
Ethyl 2,3-dihydroxybenzoate can be compared with other similar compounds such as:
Ethyl 3,4-dihydroxybenzoate: Similar structure but with hydroxyl groups at different positions, leading to different chemical properties and reactivity.
Ethyl 2,5-dihydroxybenzoate: Another isomer with hydroxyl groups at the 2 and 5 positions, used in different applications.
Ethyl 4-hydroxybenzoate: Known for its use as a preservative in cosmetics and pharmaceuticals.
Properties
IUPAC Name |
ethyl 2,3-dihydroxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c1-2-13-9(12)6-4-3-5-7(10)8(6)11/h3-5,10-11H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHMQSXRCGOZYND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC=C1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90381572 | |
Record name | ethyl 2,3-dihydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90381572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3943-73-5 | |
Record name | ethyl 2,3-dihydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90381572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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